1-(Cyclopropylsulfonyl)piperazine hydrochloride
Overview
Description
1-(Cyclopropylsulfonyl)piperazine hydrochloride is a chemical compound with the molecular formula C7H15ClN2O2S . It is intended for research use only and is not intended for human or veterinary use.
Synthesis Analysis
The synthesis of piperazine derivatives, such as 1-(Cyclopropylsulfonyl)piperazine hydrochloride, has been a topic of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of 1-(Cyclopropylsulfonyl)piperazine hydrochloride is represented by the formula C7H15ClN2O2S . The average mass of the molecule is 226.724 Da .Physical And Chemical Properties Analysis
1-(Cyclopropylsulfonyl)piperazine hydrochloride is a solid compound . It has a molecular weight of 226.72.Scientific Research Applications
Enzymatic Metabolism and Pharmacological Properties
1-(Cyclopropylsulfonyl)piperazine hydrochloride and its analogs have been extensively studied for their pharmacokinetics and enzymatic metabolism. For example, Lu AA21004, a novel antidepressant structurally similar to 1-(Cyclopropylsulfonyl)piperazine hydrochloride, undergoes complex metabolic processes involving cytochrome P450 enzymes, highlighting the intricate enzymatic interactions and metabolic pathways of such compounds (Hvenegaard et al., 2012).
Synthesis and Chemical Properties
The synthesis processes of 1-(Cyclopropylsulfonyl)piperazine hydrochloride and its derivatives are a focal point of research, aiming at improving yield and understanding the chemical behavior. For instance, the synthesis of 1-(3-chlorophenyl)-4-(3-chloropropyl)-piperazine hydrochloride was achieved with an overall yield of 45.7%, showcasing the methodologies and chemical reactions involved in producing such compounds (Mai, 2005).
Receptor Binding and Pharmaceutical Potential
Several studies have focused on the binding affinity of 1-(Cyclopropylsulfonyl)piperazine hydrochloride derivatives to various receptors, elucidating their potential in treating diseases. For example, new substituted piperazines were synthesized as ligands for melanocortin receptors, showing promise for therapeutic applications due to their receptor selectivity and affinity (Mutulis et al., 2004).
Anticancer and Antituberculosis Activities
Compounds structurally related to 1-(Cyclopropylsulfonyl)piperazine hydrochloride have been synthesized and tested for their anticancer and antituberculosis activities, demonstrating significant potential in treating these conditions. For instance, a series of [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives exhibited noteworthy antituberculosis and anticancer properties (Mallikarjuna et al., 2014).
Photostability and Drug Development
The photostability and photoreactivity of compounds like 1-(Cyclopropylsulfonyl)piperazine hydrochloride are studied to understand their behavior under light exposure, which is crucial for drug stability and development. For example, ciprofloxacin, a compound with structural similarities, was studied for its photostability, providing insights into the photoreactive nature of such molecules (Mella et al., 2001).
Crystal Structure and Molecular Analysis
Understanding the crystal structure and molecular configuration of 1-(Cyclopropylsulfonyl)piperazine hydrochloride derivatives is vital for drug design and pharmacological predictions. Studies such as the analysis of the crystal structure of N-(10,11-dihydro-5H-dibenzo[a,d]cycloheptan-5-yl)-piperazine hydrochloride contribute to the comprehensive understanding of these compounds at the molecular level (Osa et al., 2002).
properties
IUPAC Name |
1-cyclopropylsulfonylpiperazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2S.ClH/c10-12(11,7-1-2-7)9-5-3-8-4-6-9;/h7-8H,1-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMQSYWUXRAPUHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclopropylsulfonyl)piperazine hydrochloride | |
CAS RN |
1057385-13-3 | |
Record name | 1-(cyclopropanesulfonyl)piperazine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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